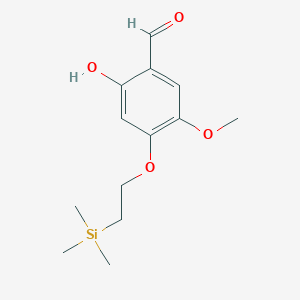
2-Hydroxy-5-methoxy-4-(2-(trimethylsilyl)ethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-methoxy-4-(2-(trimethylsilyl)ethoxy)benzaldehyde is an organic compound that belongs to the class of hydroxybenzaldehydes. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a trimethylsilyl-ethoxy group attached to a benzaldehyde core. It is an isomer of vanillin and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methoxy-4-(2-(trimethylsilyl)ethoxy)benzaldehyde can be achieved through several methods. One common method involves the Reimer-Tiemann reaction, which is performed on 4-methoxyphenol. This reaction typically yields the desired compound with a high efficiency of around 79% . The reaction conditions include the use of chloroform and a strong base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-methoxy-4-(2-(trimethylsilyl)ethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert it into alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride in ethanol is a typical reducing agent used for this compound.
Substitution: Reagents such as halogens and nucleophiles are often used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted benzaldehyde derivatives
Applications De Recherche Scientifique
2-Hydroxy-5-methoxy-4-(2-(trimethylsilyl)ethoxy)benzaldehyde has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-methoxy-4-(2-(trimethylsilyl)ethoxy)benzaldehyde involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vanillin: An isomer with similar aromatic properties but different functional groups.
Isovanillin: Another isomer with a different arrangement of hydroxy and methoxy groups.
2-Hydroxy-4-methoxybenzaldehyde: A compound with similar structure but different substitution pattern.
Uniqueness
2-Hydroxy-5-methoxy-4-(2-(trimethylsilyl)ethoxy)benzaldehyde is unique due to the presence of the trimethylsilyl-ethoxy group, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
828933-87-5 |
|---|---|
Formule moléculaire |
C13H20O4Si |
Poids moléculaire |
268.38 g/mol |
Nom IUPAC |
2-hydroxy-5-methoxy-4-(2-trimethylsilylethoxy)benzaldehyde |
InChI |
InChI=1S/C13H20O4Si/c1-16-12-7-10(9-14)11(15)8-13(12)17-5-6-18(2,3)4/h7-9,15H,5-6H2,1-4H3 |
Clé InChI |
UOVGQFDGQZSYFY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C=O)O)OCC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B15065466.png)

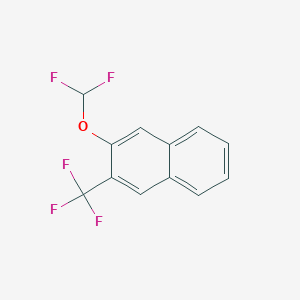
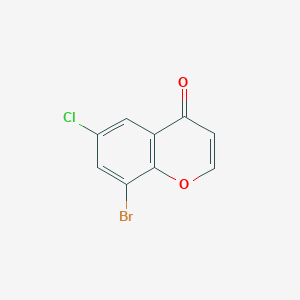
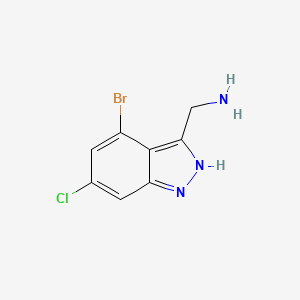
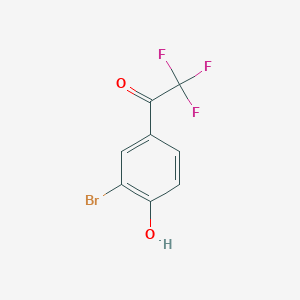


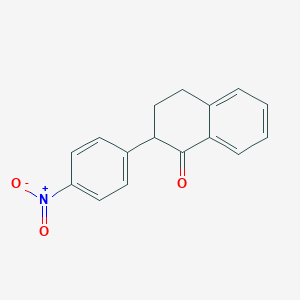
![4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B15065523.png)



![2-bromo-3-methyl-6,7-dihydrothiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B15065553.png)
